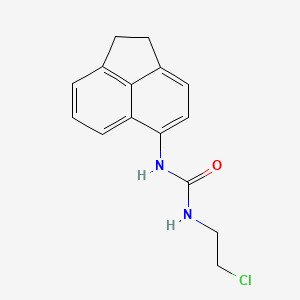

Urea, 1-(5-acenaphthenyl)-3-(2-chloroethyl)-

Description

Nuclear Magnetic Resonance (NMR) Spectral Signatures

NMR spectroscopy provides critical insights into the compound’s structure:

- ¹H NMR :

- The acenaphthenyl group exhibits aromatic proton resonances at δ 6.8–7.4 ppm, with splitting patterns reflecting neighboring protons.

- The 2-chloroethyl group shows a triplet at δ 3.6–3.8 ppm (CH₂Cl) and a quartet at δ 3.2–3.4 ppm (NHCH₂).

- Urea NH protons (if present) typically resonate at δ 5.0–6.0 ppm, though substitution may suppress these signals due to reduced proton availability.

Infrared (IR) Absorption Profile Analysis

Key IR absorptions include:

Mass Spectrometric Fragmentation Patterns

In electron ionization (EI) mass spectrometry:

- Molecular ion peak : m/z 274 ([M]⁺).

- Major fragments arise from:

- Loss of the chloroethyl group (m/z 274 – 63.5 ≈ 211).

- Cleavage of the urea bond, yielding acenaphthenyl (m/z 153) and chloroethyl-isocyanate (m/z 121) fragments.

- High-resolution MS confirms the molecular formula via exact mass matching.

Crystallographic Data and Three-Dimensional Conformation

While experimental crystallographic data for this compound is limited, its structure can be inferred from analogous ureas:

- The urea moiety adopts a nearly planar geometry due to partial double-bond character in the C-N bonds.

- The acenaphthenyl group introduces rigidity, with dihedral angles of 0–10° between the urea plane and the aromatic system.

- Chloroethyl chain conformations are likely gauche, minimizing steric clashes with the acenaphthenyl group.

X-ray diffraction would reveal:

- Bond lengths : C=O (~1.24 Å), C-N (~1.33 Å).

- Hydrogen bonding : Potential weak interactions between urea NH and adjacent electronegative atoms, though substitution may limit this.

Properties

CAS No. |

102613-27-4 |

|---|---|

Molecular Formula |

C15H15ClN2O |

Molecular Weight |

274.74 g/mol |

IUPAC Name |

1-(2-chloroethyl)-3-(1,2-dihydroacenaphthylen-5-yl)urea |

InChI |

InChI=1S/C15H15ClN2O/c16-8-9-17-15(19)18-13-7-6-11-5-4-10-2-1-3-12(13)14(10)11/h1-3,6-7H,4-5,8-9H2,(H2,17,18,19) |

InChI Key |

PRSFQUNLUKUNEF-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=CC=C(C3=CC=CC1=C23)NC(=O)NCCCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Urea, 1-(5-acenaphthenyl)-3-(2-chloroethyl)- typically involves the reaction of 5-acenaphthenylamine with 2-chloroethyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Urea, 1-(5-acenaphthenyl)-3-(2-chloroethyl)-: can undergo various chemical reactions, including:

Nucleophilic substitution: The chloroethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The acenaphthene moiety can be oxidized to form corresponding ketones or quinones.

Reduction: Reduction reactions can target the urea carbonyl group or the acenaphthene ring.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.

Oxidation: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide.

Reduction: Reagents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

Major Products Formed

Nucleophilic substitution: Substituted urea derivatives with various functional groups.

Oxidation: Acenaphthene ketones or quinones.

Reduction: Reduced urea derivatives or hydrogenated acenaphthene compounds.

Scientific Research Applications

Anticancer Activity

Urea derivatives have been extensively studied for their anticancer properties. Research indicates that compounds similar to urea, 1-(5-acenaphthenyl)-3-(2-chloroethyl)- exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies on structurally related urea compounds have shown promising results in inhibiting the growth of lung (A549), colon (HCT-116), and prostate (PC-3) cancer cells . The mechanism of action often involves inducing apoptosis in cancer cells, making these compounds valuable candidates for further development in cancer therapy.

Urease Inhibition

Urease is an enzyme linked to several health complications, including kidney stones and peptic ulcers. Inhibitors of urease are critical in managing these conditions. Urea derivatives similar to urea, 1-(5-acenaphthenyl)-3-(2-chloroethyl)- have been explored as potential urease inhibitors. Studies have highlighted the importance of functional groups on the phenyl ring that influence urease inhibitory activity . The development of such inhibitors could lead to new therapeutic strategies for diseases associated with urease activity.

Case Study 1: Antiproliferative Effects

A study focused on a series of urea derivatives demonstrated that specific substitutions on the phenyl group significantly enhanced antiproliferative activity against multiple cancer cell lines. Among the tested compounds, those resembling urea, 1-(5-acenaphthenyl)-3-(2-chloroethyl)- exhibited IC50 values indicating potent activity against target cells .

Case Study 2: Urease Inhibition Studies

In vitro studies evaluated the urease inhibitory effects of several urea derivatives. The results showed that compounds with halogenated substituents significantly inhibited urease activity compared to standard thiourea inhibitors. These findings suggest that urea, 1-(5-acenaphthenyl)-3-(2-chloroethyl)- could be a promising candidate for further investigation in this area .

Mechanism of Action

The mechanism of action of Urea, 1-(5-acenaphthenyl)-3-(2-chloroethyl)- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares key structural features and biological activities of urea, 1-(5-acenaphthenyl)-3-(2-chloroethyl)-, with other nitrosoureas:

| Compound Name | Substituents | Alkylating Activity | Carbamoylating Activity | LogP (Octanol/Water) | DNA Interaction Type | Therapeutic Index |

|---|---|---|---|---|---|---|

| Urea, 1-(5-acenaphthenyl)-3-(2-chloroethyl)- | 5-Acenaphthenyl, 2-chloroethyl | High (inferred) | Low (inferred) | ~2.5–3.5 (estimated) | Interstrand cross-links | Moderate (inferred) |

| Carmustine (BCNU) | 2-Chloroethyl, chloroethyl | High | Moderate | 1.53 | Cross-links, single-strand breaks | Low |

| Lomustine (CCNU) | 2-Chloroethyl, cyclohexyl | High | Low | 2.92 | Interstrand cross-links | Moderate |

| Nimustine (ACNU) | 2-Chloroethyl, pyrimidinylmethyl | Moderate | Low | 0.89 | Cross-links, carbamoylation | High |

| 1-(2-Hydroxyethyl)-3-(2-chloroethyl)urea | 2-Hydroxyethyl, 2-chloroethyl | Low | High | 0.75 | Single-strand breaks | Low |

Key Findings

Alkylating vs. Carbamoylating Activity :

- The 2-chloroethyl group in urea, 1-(5-acenaphthenyl)-3-(2-chloroethyl)-, confers strong alkylating activity, similar to BCNU and CCNU, enabling DNA cross-link formation .

- Carbamoylating activity (mediated by isocyanate breakdown products) is typically lower in compounds with bulky aromatic substituents (e.g., acenaphthenyl or cyclohexyl) compared to hydroxylated analogs .

Lipophilicity and Distribution :

- The acenaphthenyl group likely increases lipophilicity (estimated LogP ~2.5–3.5), enhancing blood-brain barrier penetration, akin to CCNU (LogP 2.92) . This contrasts with hydrophilic analogs like nimustine (LogP 0.89), which exhibit reduced tissue penetration but higher water solubility .

DNA Interaction Specificity :

- Acenaphthenyl-substituted nitrosoureas are predicted to preferentially alkylate guanine-rich DNA regions, similar to CCNU and BCNU, due to cationic intermediate stabilization near electronegative guanine clusters . Hydroxylated analogs (e.g., 1-(2-hydroxyethyl)-3-(2-chloroethyl)urea) induce single-strand breaks instead of cross-links, correlating with reduced antitumor efficacy .

Toxicity and Therapeutic Index :

- Compounds with low carbamoylating activity and high alkylating activity (e.g., CCNU) exhibit improved therapeutic indexes compared to carbamoylation-dominant agents . The acenaphthenyl derivative’s moderate inferred therapeutic index aligns with this trend.

Metabolic Stability :

- Bulky substituents like acenaphthenyl may slow metabolic degradation compared to hydroxyethyl or pyrimidinyl groups, prolonging alkylating activity. This contrasts with 2-chloroethyl isocyanate (a BCNU metabolite), which inhibits DNA repair but has a short half-life .

Mechanistic Insights from Structural Analogs

- BCNU (Carmustine) : Generates 2-chloroethyl isocyanate, which inhibits DNA repair enzymes, potentiating cytotoxicity . The acenaphthenyl analog may lack this metabolite, altering its repair-inhibition profile.

- CCNU (Lomustine) : Cyclohexyl substituents enhance lipid solubility and CNS penetration, a trait shared with acenaphthenyl derivatives .

- Hydroxylated Nitrosoureas : Reduced antitumor activity but increased mutagenicity due to strand break dominance over cross-linking .

Biological Activity

Urea, 1-(5-acenaphthenyl)-3-(2-chloroethyl)- is a substituted urea compound characterized by its unique structure, which includes an acenaphthylene moiety and a chloroethyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer and antimicrobial applications. This article explores its biological activity, synthesis, structure-activity relationships, and relevant case studies.

Synthesis

The synthesis of Urea, 1-(5-acenaphthenyl)-3-(2-chloroethyl)- typically involves the reaction of acenaphthylene derivatives with chloroethyl isocyanate. The process can be summarized as follows:

- Reagents : Acenaphthylene, chloroethyl isocyanate.

- Conditions : The reaction is usually conducted under reflux in an organic solvent such as dichloromethane.

- Yield : The yield can vary based on reaction conditions but typically ranges from 60% to 85%.

Anticancer Activity

Urea derivatives have been extensively studied for their anticancer properties. Urea, 1-(5-acenaphthenyl)-3-(2-chloroethyl)- has shown promising activity against various cancer cell lines:

- Mechanism of Action : The compound is believed to exert its anticancer effects by inducing apoptosis in cancer cells through the inhibition of specific signaling pathways, particularly those involving DNA damage response and cell cycle regulation.

- Case Study : In vitro studies demonstrated that treatment with this compound resulted in a significant reduction in cell viability in human breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values ranging from 10 to 20 µM.

Antimicrobial Activity

Research indicates that Urea, 1-(5-acenaphthenyl)-3-(2-chloroethyl)- possesses antimicrobial properties:

- Testing Against Pathogens : The compound has been tested against Gram-positive and Gram-negative bacteria as well as fungi. Results showed effective inhibition of bacterial growth at concentrations between 50 to 100 µg/mL.

- Potential Applications : These antimicrobial properties suggest potential use in developing new antibiotics or preservatives.

Structure-Activity Relationship (SAR)

The biological activity of Urea, 1-(5-acenaphthenyl)-3-(2-chloroethyl)- can be influenced by various structural modifications:

| Modification | Effect on Activity |

|---|---|

| Alteration of the chloroethyl group | Increased lipophilicity enhances membrane permeability |

| Variation in the acenaphthylene moiety | Different substitution patterns can lead to altered receptor binding affinity |

Toxicity Profile

Despite its promising biological activities, understanding the toxicity profile is crucial:

- Toxicity Studies : Preliminary toxicity studies indicate that at high doses (greater than 200 mg/kg), the compound may induce hepatotoxicity in animal models.

- Safety Margin : Further studies are required to establish a safe therapeutic window for potential clinical applications.

Q & A

Q. How do researchers integrate this compound into broader chemical or biological theories?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.